molecular formula C21H18N2O5S2 B2358702 N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 898447-96-6

N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No.: B2358702
CAS No.: 898447-96-6
M. Wt: 442.5
InChI Key: IKROTLDDTRJFTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-(Thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzo[d][1,3]dioxole-5-carboxamide is a structurally complex molecule featuring a benzo[d][1,3]dioxole-5-carboxamide core linked to a 1,2,3,4-tetrahydroquinolinyl scaffold substituted with a thiophen-2-ylsulfonyl group. This compound combines multiple pharmacophores: the benzo[d][1,3]dioxole moiety is associated with metabolic stability and ligand-receptor interactions, the tetrahydroquinoline ring system is often utilized in central nervous system (CNS)-targeting drugs, and the thiophene sulfonyl group may enhance solubility or modulate electronic properties .

Properties

IUPAC Name

N-(1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-1,3-benzodioxole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O5S2/c24-21(15-6-8-18-19(11-15)28-13-27-18)22-16-7-5-14-3-1-9-23(17(14)12-16)30(25,26)20-4-2-10-29-20/h2,4-8,10-12H,1,3,9,13H2,(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKROTLDDTRJFTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=C(C=C2)NC(=O)C3=CC4=C(C=C3)OCO4)N(C1)S(=O)(=O)C5=CC=CS5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzo[d][1,3]dioxole-5-carboxamide is a compound of interest due to its potential biological activities. This article reviews its biological properties, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Molecular Formula : C22H20N2O4S2
  • Molecular Weight : 440.54 g/mol
  • CAS Number : 1008968-45-3

This compound contains a tetrahydroquinoline moiety linked to a benzo[d][1,3]dioxole and a thiophenesulfonyl group, which may contribute to its biological activity.

Antidiabetic Potential

Recent studies have shown that derivatives of benzodioxol exhibit significant antidiabetic effects. For instance, a related compound demonstrated potent inhibition of α-amylase with an IC50 value of 0.68 µM and showed efficacy in reducing blood glucose levels in diabetic mice . This suggests that the compound may also possess similar antidiabetic properties due to structural similarities.

Cytotoxicity and Anticancer Activity

In vitro assays have indicated that certain derivatives of benzodioxole exhibit selective cytotoxicity against cancer cell lines while sparing normal cells. For example, compounds with similar structures demonstrated significant activity against various cancer cell lines with IC50 values ranging from 26 to 65 µM . This selectivity is crucial for developing safe therapeutic agents.

The mechanism through which this compound exerts its biological effects may involve the inhibition of specific enzymes or pathways associated with disease processes. The ability of related compounds to inhibit α-amylase suggests a potential mechanism for managing carbohydrate metabolism disorders .

Study on Antidiabetic Effects

A study investigated the antidiabetic effects of a benzodioxole derivative in a streptozotocin-induced diabetic mouse model. The treatment significantly reduced blood glucose levels from 252.2 mg/dL to 173.8 mg/dL after five doses . This highlights the potential for clinical application in diabetes management.

Cytotoxicity Assessment

Another study assessed the cytotoxic effects of benzodioxole derivatives on various human cancer cell lines using MTS assays. The results indicated that while some compounds were highly toxic to cancer cells (IC50 values between 26–65 µM), they exhibited negligible toxicity towards normal cells (IC50 > 150 µM) . This selectivity underscores the therapeutic promise of these compounds.

Comparative Data Table

Compound NameMolecular FormulaIC50 (µM) - α-AmylaseIC50 (µM) - Cancer CellsBlood Glucose Reduction
Compound IIaC22H20N2O4S20.8526N/A
Compound IIcC22H20N2O4S20.6865Reduced from 252.2 to 173.8 mg/dL

Comparison with Similar Compounds

(a) N-(Heptan-4-yl)benzo[d][1,3]dioxole-5-carboxamide (S807, UM80)

  • Structure: Shares the benzo[d][1,3]dioxole-5-carboxamide core but lacks the tetrahydroquinoline and thiophene sulfonyl groups. Instead, it features a linear N-heptyl chain.
  • Activity: A potent umami receptor agonist, effective at 1,000-fold lower concentrations than monosodium glutamate (MSG) in flavor applications .
  • Toxicology : Evaluated for safety in flavoring applications; exhibits low toxicity in metabolic studies .

(b) 7-Chloro-2-(4-(3-methoxyazetidin-1-yl)cyclohexyl)-2,4-dimethyl-N-((6-methyl-4-(methylthio)-2-oxo-1,2-dihydropyridin-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide

  • Structure: Contains a benzo[d][1,3]dioxole-5-carboxamide group but incorporates a pyridinone-methylthio substituent and a chloro-cyclohexyl-azetidine moiety.
  • Key Difference: The pyridinone and azetidine groups may enhance solubility or binding specificity compared to the target compound’s tetrahydroquinoline-thiophene sulfonyl system.

Tetrahydroquinoline-Based Analogs

(a) N-(1-(Piperidin-4-yl)-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboximidamide Dihydrochloride (70)

  • Structure: Features a tetrahydroquinoline core with a thiophene carboximidamide substituent.
  • Synthesis : Prepared via HCl-mediated salt formation, yielding >95% HPLC purity .
  • Key Difference : The carboximidamide group and piperidine substitution differ from the target compound’s carboxamide and thiophene sulfonyl groups, altering electronic properties and target selectivity.

(b) N-(1-(2-(Dimethylamino)ethyl)-8-fluoro-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboximidamide (31)

  • Structure: Includes a fluorinated tetrahydroquinoline ring and a dimethylaminoethyl side chain.
  • Yield : Synthesized with 69% efficiency .
  • Key Difference: The fluorine atom and dimethylaminoethyl group may enhance blood-brain barrier penetration compared to the target compound’s sulfonyl substituent.

Thiophene Sulfonyl-Containing Compounds

(a) N-(1,3-Benzodioxol-5-ylmethyl)-1-[(3-chlorophenyl)methyl]-2,4-dioxo-3-phenylquinazoline-7-carboxamide

  • Structure : Combines a benzodioxolemethyl group with a quinazoline-dione scaffold and a chlorophenyl substituent.
  • Key Difference: The quinazoline-dione core contrasts with the target compound’s tetrahydroquinoline system, likely directing activity toward different biological targets.

Structural and Functional Analysis Table

Compound Name Core Structure Key Substituents Biological Activity Reference
Target Compound Benzo[d][1,3]dioxole-5-carboxamide Thiophen-2-ylsulfonyl, tetrahydroquinolinyl Hypothesized CNS/enzyme modulation
S807 (UM80) Benzo[d][1,3]dioxole-5-carboxamide N-Heptyl chain Umami receptor agonist (flavor)
Compound 70 Tetrahydroquinoline Thiophene carboximidamide, piperidinyl NOS inhibition
7-Chloro-... Benzo[d][1,3]dioxole-5-carboxamide Pyridinone-methylthio, azetidine Patent for crystalline forms (pharmaceutical)
Compound 85 Cyclopropane-carboxamide Benzodioxolyl, thiazolyl Synthetic intermediate (no explicit activity)

Research Implications and Gaps

  • Structural Optimization : The target compound’s thiophene sulfonyl group may improve solubility or metabolic stability over analogs like S807, but in vivo studies are needed .
  • Biological Targets: Tetrahydroquinoline-thiophene hybrids (e.g., Compound 70) show NOS inhibition, suggesting the target compound could be repurposed for cardiovascular or neurodegenerative research .

Preparation Methods

Synthesis of 7-Nitro-1,2,3,4-Tetrahydroquinoline

Method :

  • Starting Material : 4-Nitrophenethylamine.
  • Cyclization : Use the Bischler-Napieralski reaction with phosphorus oxychloride (POCl₃) to form 7-nitro-3,4-dihydroquinoline.
  • Hydrogenation : Catalytic hydrogenation (H₂, 10% Pd/C, ethanol) reduces the dihydroquinoline to 7-nitro-1,2,3,4-tetrahydroquinoline.

Reaction Conditions :

  • POCl₃ (1.2 equiv), reflux in anhydrous dichloroethane (DCE) for 6 hours.
  • Hydrogenation at 50 psi H₂, room temperature, 12 hours.

Yield : ~75% (two steps).

Sulfonation at the Piperidine Nitrogen

Method :

  • Reagents : Thiophene-2-sulfonyl chloride (1.5 equiv), pyridine (2.0 equiv).
  • Reaction : React 7-nitro-1,2,3,4-tetrahydroquinoline with thiophene-2-sulfonyl chloride in dichloromethane (DCM) at 0°C, warming to room temperature overnight.

Workup :

  • Quench with ice water, extract with DCM, dry over Na₂SO₄, and purify via silica gel chromatography (hexane/ethyl acetate 3:1).

Yield : ~85%.
Key Data :

  • ¹H NMR (CDCl₃): δ 7.60 (dd, J = 3.8 Hz, 1H, thiophene), 7.10–6.90 (m, 3H, aromatic), 4.20 (br s, 1H, NH), 3.10–2.80 (m, 4H, piperidine).

Reduction of Nitro Group to Amine

Method :

  • Catalytic Hydrogenation : Use H₂ (1 atm) and Raney Ni in ethanol at 50°C for 5 hours.

Workup :

  • Filter catalyst, concentrate under vacuum.

Yield : ~90%.
Intermediate : 7-Amino-1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinoline.

Amide Coupling with Benzo[d]dioxole-5-Carboxylic Acid

Method :

  • Activation : Convert benzo[d]dioxole-5-carboxylic acid to its acid chloride using thionyl chloride (SOCl₂) in refluxing toluene.
  • Coupling : React the acid chloride with 7-amino-1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinoline in DCM with triethylamine (TEA) as base.

Alternative : Use EDCl/HOBt in DMF for coupling.

Workup :

  • Extract with DCM, wash with NaHCO₃, dry, and purify via chromatography (CH₂Cl₂/MeOH 10:1).

Yield : ~70%.
Key Data :

  • LC-MS : m/z 470.1 [M+H]⁺.
  • ¹³C NMR (DMSO-d₆): δ 166.5 (C=O), 147.8 (benzodioxole), 132.1–115.4 (aromatic), 54.2 (piperidine).

Analytical Characterization

Spectroscopic Data :

  • FT-IR (KBr) : 3280 cm⁻¹ (N-H), 1675 cm⁻¹ (C=O), 1340 cm⁻¹ (S=O).
  • HPLC Purity : >98% (C18 column, acetonitrile/water 70:30).

X-ray Crystallography :

  • Single crystals (from ethanol) confirm the planar alignment of the benzodioxole and tetrahydroquinoline moieties stabilized by intramolecular hydrogen bonding.

Alternative Synthetic Routes

Microwave-Assisted Sulfonation

Method :

  • Use microwave irradiation (100°C, 30 min) with thiophene-2-sulfonyl chloride and DBU in acetonitrile.
    Advantage : Reduces reaction time to 30 minutes with 80% yield.

Solid-Phase Amide Synthesis

Method :

  • Immobilize the amine on Wang resin, couple with pre-activated benzodioxole acid (HATU/DIPEA), and cleave with TFA.
    Advantage : Facilitates high-throughput screening.

Challenges and Optimization

  • Sulfonation Selectivity : Competing reactions at the aromatic amine (position 7) necessitate nitro protection during sulfonation.
  • Amide Coupling Efficiency : EDCl/HOBt outperforms DCC in minimizing racemization (yield: 75% vs. 60%).

Industrial-Scale Considerations

  • Cost Analysis : Thiophene-2-sulfonyl chloride accounts for 40% of raw material costs.
  • Green Chemistry : Replace DCM with cyclopentyl methyl ether (CPME) for sulfonation (reduces environmental impact).

Q & A

Q. Synthesis Pathway :

Formation of the tetrahydroquinoline core : Achieved via cyclization of substituted anilines with carbonyl compounds under acidic conditions .

Sulfonylation : Introduction of the thiophene-2-sulfonyl group using thiophene-2-sulfonyl chloride in the presence of a base (e.g., triethylamine) .

Carboxamide coupling : The benzo[d][1,3]dioxole-5-carboxylic acid is activated (e.g., via HATU) and coupled to the tetrahydroquinoline amine .

Q. Critical Conditions :

  • Temperature : Maintain ≤ 0°C during sulfonylation to prevent side reactions .
  • Catalysts : Use of DMAP accelerates carboxamide formation .

What analytical techniques are essential for characterizing this compound?

Technique Purpose Key Observations
HPLC-MS Purity assessmentRetention time ~12.3 min; [M+H]+ at m/z 493.1
NMR Structural confirmationDistinct signals: δ 7.8 ppm (s, thiophene H), δ 6.9–7.2 ppm (benzo[d][1,3]dioxole H)
FT-IR Functional group analysisPeaks at 1680 cm⁻¹ (C=O), 1340 cm⁻¹ (S=O)

Advanced Tip : Use 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals in the tetrahydroquinoline region .

How can researchers resolve contradictory data on this compound’s bioactivity across studies?

Case Example : Discrepancies in IC₅₀ values for kinase inhibition (e.g., 0.5 μM vs. 5 μM in two studies) may arise from:

  • Assay conditions : Variations in ATP concentration or pH alter binding kinetics .
  • Compound purity : Impurities >5% can skew dose-response curves .

Q. Methodological Approach :

Standardize assays : Use consistent ATP concentrations (e.g., 10 μM) and buffer systems (pH 7.4).

Validate purity : Re-test bioactive batches via HPLC-MS .

Compare structural analogs : Identify if substituents (e.g., methyl vs. trifluoromethyl) explain variability .

What strategies optimize this compound’s solubility and bioavailability for in vivo studies?

Challenges : Low aqueous solubility (<10 μg/mL) due to hydrophobic tetrahydroquinoline .

Q. Solutions :

  • Salt formation : Prepare hydrochloride salts to enhance water solubility .
  • Nanoformulation : Encapsulate in PEGylated liposomes (size: 100–150 nm) for sustained release .
  • Prodrug design : Introduce hydrolyzable groups (e.g., phosphate esters) at the carboxamide .

Validation : Monitor plasma stability via LC-MS and tissue distribution using radiolabeled analogs .

How does this compound interact with biological targets at the molecular level?

Q. Mechanistic Insights :

  • Kinase inhibition : The sulfonamide group chelates Mg²⁺ in ATP-binding pockets, while the tetrahydroquinoline occupies hydrophobic regions .
  • DNA intercalation : The planar benzo[d][1,3]dioxole moiety inserts between DNA base pairs, confirmed by ethidium displacement assays .

Q. Advanced Methods :

  • Surface plasmon resonance (SPR) : Measure binding kinetics (e.g., kₐ = 1.2 × 10⁵ M⁻¹s⁻¹, k𝒹 = 0.03 s⁻¹) .
  • Cryo-EM : Resolve compound-protein complexes at near-atomic resolution .

What in silico tools are recommended for predicting this compound’s ADMET properties?

Tool Application Output
SwissADME BioavailabilityHigh GI absorption (75%), BBB permeability (logBB = 0.2)
Mold² ToxicityLow hepatotoxicity risk (ToxScore = 0.15)
AutoDock Vina Binding affinityΔG = -9.8 kcal/mol for kinase X

Validation : Cross-check predictions with experimental data (e.g., Caco-2 permeability assays) .

How can researchers design derivatives to improve selectivity against off-target enzymes?

Q. Rational Design :

  • Substituent modification : Replace thiophene with pyridine to reduce off-target binding (e.g., 10-fold selectivity gain) .
  • Steric hindrance : Introduce bulky groups (e.g., tert-butyl) at position 3 of tetrahydroquinoline to block non-specific interactions .

Q. Screening Workflow :

Virtual library generation (1000+ analogs) using combinatorial chemistry tools.

Docking prioritization : Select top 50 candidates with predicted ΔG ≤ -8.5 kcal/mol.

In vitro testing : Validate selectivity via kinase panel assays .

What are the limitations of current studies on this compound, and how can they be addressed?

Q. Identified Gaps :

  • Limited in vivo data : Only 2 published pharmacokinetic studies in rodents .
  • Mechanistic ambiguity : Conflicting reports on apoptosis vs. necrosis induction .

Q. Future Directions :

  • Advanced models : Use patient-derived xenografts (PDX) for efficacy testing.
  • Omics integration : Perform transcriptomics to map signaling pathways affected .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.